molecular formula C8H12F3NO2 B13288601 1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one

1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one

Cat. No.: B13288601
M. Wt: 211.18 g/mol
InChI Key: QGOVQIDFQJCVIX-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one is a fluorinated organic compound with the molecular formula C8H12F3NO2. It is characterized by the presence of a trifluoromethyl group and a morpholine ring, which contribute to its unique chemical properties. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one typically involves the reaction of trifluoroacetone with 5-methylmorpholine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates its binding to target sites, modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-methylpropan-2-ol: A related compound with similar trifluoromethyl functionality.

    1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: Another compound with a trifluoromethyl group and a pyridine ring.

    1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one: Contains a quinoline ring instead of a morpholine ring.

Uniqueness

1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other trifluoromethyl-containing compounds and enhances its versatility in various applications.

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

1,1,1-trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one

InChI

InChI=1S/C8H12F3NO2/c1-5-3-14-4-6(12-5)2-7(13)8(9,10)11/h5-6,12H,2-4H2,1H3

InChI Key

QGOVQIDFQJCVIX-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1)CC(=O)C(F)(F)F

Origin of Product

United States

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